1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine
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Overview
Description
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a propyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Linking the Propyl Sulfonyl Group: The benzo[d][1,3]dioxole derivative is then reacted with a propyl sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with Piperidine: Finally, the propyl sulfonyl derivative is coupled with piperidine using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine can undergo various types of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential anticancer properties.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Materials Science:
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different linkage between the benzo[d][1,3]dioxole and piperidine moieties.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine: Similar structure with additional methyl groups on the piperidine ring.
Uniqueness
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl linkage provides stability and potential for diverse chemical modifications .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-22(18,16-7-2-1-3-8-16)10-4-9-19-13-5-6-14-15(11-13)21-12-20-14/h5-6,11H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBNUNYXUPHQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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